Pexidartinib hydrochloride Pexidartinib hydrochloride Pexidartinib Hydrochloride is the hydrochloride salt form of pexidartinib, a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.
See also: Pexidartinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 2040295-03-0
VCID: VC0539072
InChI: InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H
SMILES: C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Molecular Formula: C20H16Cl2F3N5
Molecular Weight: 454.3 g/mol

Pexidartinib hydrochloride

CAS No.: 2040295-03-0

Cat. No.: VC0539072

Molecular Formula: C20H16Cl2F3N5

Molecular Weight: 454.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pexidartinib hydrochloride - 2040295-03-0

CAS No. 2040295-03-0
Molecular Formula C20H16Cl2F3N5
Molecular Weight 454.3 g/mol
IUPAC Name 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H
Standard InChI Key CJLUYLRKLUYCEK-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Canonical SMILES C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Appearance Solid powder

Chemical Properties and Structure

Pexidartinib hydrochloride is the hydrochloride salt form of pexidartinib, a selective tyrosine kinase inhibitor. The compound has specific chemical and structural properties that contribute to its therapeutic efficacy.

Chemical Identity

The molecular formula for pexidartinib hydrochloride is C₂₀H₁₆Cl₂F₃N₅, representing the hydrochloride salt of the free base (C₂₀H₁₅ClF₃N₅) . The molecular weight of the compound is 454.28 g/mol for the hydrochloride salt, compared to 417.81 g/mol for the free base . The compound is registered with CAS number 2040295-03-0 .

Structural Formula

The IUPAC name of pexidartinib hydrochloride is 5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine hydrochloride . This complex structure contains several key functional groups that interact with target proteins, including pyridine rings, a pyrrole moiety, and trifluoromethyl and chloro substituents that contribute to its binding specificity.

Physicochemical Properties

Pexidartinib hydrochloride exhibits specific physicochemical properties that influence its pharmacological behavior. Based on predicted properties, the compound has:

  • Low water solubility (approximately 0.00315 mg/mL)

  • LogP value of 4.54-4.64, indicating high lipophilicity

  • Strongest basic pKa of 6.76

Mechanism of Action

Pexidartinib hydrochloride functions through a highly specific mechanism targeting key signaling pathways involved in TGCT pathogenesis.

Primary Molecular Targets

Pexidartinib is a selective tyrosine kinase inhibitor that primarily targets the colony-stimulating factor-1 receptor (CSF1R) . The compound exhibits potent inhibitory activity against CSF1R with a half-maximal inhibitory concentration (IC₅₀) of 17 nanomolar (nM) . Additionally, pexidartinib inhibits other receptor tyrosine kinases, including:

  • Proto-oncogene c-KIT (IC₅₀ 12 nM)

  • FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) (IC₅₀ 9 nM)

  • Platelet-derived growth factor receptor beta (PDGFR-β)

Signaling Pathway Inhibition

The pathogenesis of TGCT involves the overexpression of CSF-1, a cytokine frequently translocated and highly expressed in these tumors . The CSF-1/CSF-1R signaling pathway plays a crucial role in the recruitment, proliferation, and differentiation of macrophages, which are central to TGCT development.

Pexidartinib inhibits this pathway by:

  • Stimulating the autoinhibited state of CSF1R

  • Interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain

  • Preventing the binding of CSF-1 and ATP to the receptor

Without CSF-1 binding to its receptor, CSF1R cannot undergo ligand-induced autophosphorylation, thereby blocking downstream signaling cascades, including the phosphatidylinositol 3-kinase/phosphorylated AKT (PI3K/pAKT) pathway that regulates cell survival .

Cellular Effects

By inhibiting the CSF1R signaling pathway, pexidartinib suppresses tumor cell proliferation and downregulates cells involved in the disease progression, particularly macrophages . The compound has also demonstrated the ability to slow tumor growth through:

  • Decreasing immune suppression

  • Reducing angiogenesis

  • Decreasing tumor-associated macrophages (TAMs)

  • Increasing intratumoral CD4+ T cells

These cellular effects collectively contribute to the anti-tumor activity of pexidartinib hydrochloride in TGCT patients.

Clinical Applications

Pexidartinib hydrochloride has established clinical applications primarily focused on treating TGCT, with ongoing investigations exploring potential broader applications.

TGCT Disease Background

TGCT is a rare, non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow. This condition leads to damage in surrounding joint tissue and results in debilitating symptoms including pain, swelling, and reduced range of motion . TGCT significantly impacts patients' quality of life and functional capabilities.

Although surgical resection has been the standard of care, certain types of TGCT present clinical challenges with high recurrence rates, highlighting the need for effective systemic therapy options like pexidartinib hydrochloride .

Pharmacokinetics and Pharmacodynamics

The therapeutic efficacy and safety profile of pexidartinib hydrochloride are influenced by its pharmacokinetic and pharmacodynamic properties.

Absorption and Distribution

While the search results don't provide complete details on absorption parameters for pexidartinib hydrochloride, they indicate that food intake significantly affects the compound's bioavailability. Taking pexidartinib with a high-fat meal may increase the incidence and severity of adverse reactions, including hepatotoxicity .

The FDA documentation referenced in the search results mentions pharmacokinetic characteristics, though specific values are not fully detailed in the excerpts provided .

Metabolism and Elimination

The primary active metabolite of pexidartinib appears to be ZAAD-1006a, as referenced in the FDA documentation . The search results include information regarding pharmacokinetic parameters of both pexidartinib and this metabolite in various patient populations, including those with hepatic and renal impairment, though specific values are not comprehensively provided.

Special Patient Populations

The pharmacokinetics of pexidartinib hydrochloride vary across different patient populations:

  • Hepatic Impairment: Pharmacokinetic parameters for pexidartinib and its metabolite ZAAD-1006a were assessed across different hepatic impairment categories using both Child-Pugh and NCI-ODWG classification systems . While the search results don't provide the specific values, they indicate that hepatic function affects the compound's pharmacokinetics.

  • Renal Impairment: The FDA documentation includes assessment of pexidartinib pharmacokinetics across different renal impairment groups, with creatinine clearance serving as the basis for categorization . Again, the search results don't provide specific details on how renal impairment affects the compound's pharmacokinetics.

Drug Interactions

The search results provide limited information on drug interactions, but they mention studies evaluating:

  • Food Effect: A study assessing the effect of food on pexidartinib pharmacokinetics showed significant differences in the compound's absorption and bioavailability when administered with food versus under fasting conditions .

  • Acid-Reducing Agents: The effect of esomeprazole (a proton pump inhibitor) on pexidartinib pharmacokinetics was evaluated, suggesting potential interactions with acid-reducing medications .

Clinical Trials and Efficacy

Pexidartinib hydrochloride has demonstrated significant clinical efficacy in treating TGCT through several key clinical trials.

ENLIVEN Phase 3 Study

The pivotal ENLIVEN phase 3 study (NCT02371369) formed the basis for FDA approval of pexidartinib hydrochloride . This trial evaluated the efficacy and safety of pexidartinib versus placebo in patients with symptomatic TGCT.

Key findings from the ENLIVEN study include:

Long-Term Efficacy

Further clinical studies demonstrated sustained efficacy of pexidartinib hydrochloride over extended treatment periods:

  • Continued effectiveness over a median of 39 months

  • RECIST v1.1 ORR increased to 60% with longer follow-up

  • No cases of rapid tumor regrowth were observed within the 90-day post-treatment observation period in the ENLIVEN study

Outcome MeasureContinued Treatment GroupDiscontinued Treatment GroupTotal Study Population
Best response before entering study
Complete response6 (28.6%)5 (45.5%)11 (34.4%)
Partial response14 (66.7%)3 (27.3%)17 (53.1%)
Stable disease1 (4.8%)3 (27.3%)4 (12.5%)
Median duration of prior pexidartinib treatment (months)55.3 [26.7–91.0]56.7 [52.3–74.1]55.7 [26.7–91.0]
Progressive disease after discontinuationN/A54.5%N/A
Median progression-free survival after discontinuation (months)N/A22.8N/A

Data derived from phase 4 multicenter clinical study results

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